molecular formula C18H21N5O3S B2444655 Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 868219-31-2

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2444655
CAS No.: 868219-31-2
M. Wt: 387.46
InChI Key: SWLCCYMVLMYPEU-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-18(25)22-10-8-21(9-11-22)14(13-6-4-3-5-7-13)15-16(24)23-17(27-15)19-12-20-23/h3-7,12,14,24H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLCCYMVLMYPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 374.43 g/mol
  • CAS Number : Not available in the provided sources.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, alkylated piperazine derivatives have shown broad-spectrum activity against various fungal strains, including Candida and Aspergillus species. The mechanism of action typically involves the disruption of ergosterol biosynthesis in fungal cells by inhibiting key enzymes such as 14α-demethylase .

Antibacterial Activity

The 1,2,4-triazole core present in the compound is associated with notable antibacterial effects. Studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain derivatives were found to have minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

Cytotoxicity and Hemolytic Activity

In vitro studies assessing the cytotoxicity of similar piperazine compounds have revealed varying degrees of toxicity against mammalian cell lines. Importantly, some derivatives exhibited lower hemolytic activity compared to traditional antifungal agents like voriconazole, suggesting a potentially safer profile for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound likely disrupts critical metabolic pathways in pathogens by inhibiting enzymes involved in cell wall synthesis and ergosterol biosynthesis.
  • Membrane Disruption : Some studies suggest that piperazine derivatives may affect fungal cell membranes, although this is not the primary mechanism for all compounds in this class .
  • Modulation of Inflammatory Pathways : Preliminary data indicate that related compounds may influence inflammatory pathways such as NF-kB signaling and endoplasmic reticulum (ER) stress responses .

Case Studies and Research Findings

StudyFindings
Alkylated Piperazines Study Demonstrated broad-spectrum antifungal activity with lower hemolytic toxicity compared to voriconazole.
Triazole Derivatives Review Highlighted significant antibacterial activity against various strains with MIC values comparable to standard antibiotics.
Cytotoxicity Assessment Showed varying levels of cytotoxicity across different mammalian cell lines, indicating a need for further optimization.

Q & A

What are the key structural features influencing the compound's pharmacological potential?

The compound's structure integrates a piperazine core, a hydroxythiazolo-triazole hybrid system, and a phenyl group. The piperazine ring enhances solubility and facilitates interactions with biological targets (e.g., neurotransmitter receptors), while the thiazolo-triazole moiety contributes to electronic diversity, enabling redox activity or hydrogen bonding . The phenyl group introduces hydrophobicity, potentially improving membrane permeability. Substituents on the phenyl ring (e.g., halogens, methoxy groups) can modulate selectivity and potency, as seen in analogs with 4-chlorophenyl or 3,4,5-trimethoxyphenyl groups .

What are the standard synthetic routes for this compound, and what critical parameters govern yield?

Synthesis typically involves:

Thiazolo-triazole formation : Condensation of thiourea derivatives with hydrazine or acylhydrazides under reflux in ethanol or DMF .

Piperazine coupling : Alkylation or nucleophilic substitution using ethyl chloroformate to introduce the piperazine-carboxylate group .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Critical parameters :

  • Temperature control (60–80°C for cyclization steps).
  • Solvent choice (polar aprotic solvents like DMF improve nucleophilic substitution).
  • Catalyst selection (e.g., K₂CO₃ for deprotonation) .

How is structural characterization validated for this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., hydroxyl resonance at δ 10–12 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch of carboxylate) and 3200–3400 cm⁻¹ (O-H stretch) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 459.57 for C₂₂H₂₉N₅O₄S) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole-triazole dihedral angles < 10° indicate planarity) .

How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Screen variables like solvent polarity, temperature, and catalyst loading. For example, DMF increases substitution efficiency by 20% compared to ethanol .
  • Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 2 hours, minimizing side-product formation .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

How should contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Purity analysis : Quantify impurities via HPLC; >98% purity is critical for reproducible activity .
  • Structural analogs : Compare activities of derivatives (e.g., 4-bromophenyl vs. 3-fluorophenyl) to identify substituent-specific effects .

What computational strategies predict the compound's binding modes to targets like NLRP3 or VEGFR2?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 6NPY for NLRP3, 4AG8 for VEGFR2). Focus on hydrogen bonds between the hydroxythiazole and catalytic residues (e.g., Lys-129 in NLRP3) .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide design .

How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Modify substituents :
    • Phenyl ring : Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic pockets .
    • Piperazine : Replace ethyl carboxylate with bulkier esters (e.g., tert-butyl) to improve metabolic stability .
    • Thiazolo-triazole : Introduce methyl groups at C2 to sterically block metabolic oxidation .
  • Biological testing : Prioritize in vitro assays (e.g., NLRP3 inhibition in THP-1 macrophages) before murine inflammation models .

What experimental strategies validate in vitro findings in preclinical models?

  • ADME profiling : Assess plasma stability (t₁/₂ > 2 hours in murine plasma) and BBB penetration (logP ~2.5) .
  • Dose-ranging studies : Administer 10–100 mg/kg orally in LPS-induced inflammation models; measure cytokine levels (IL-1β, TNF-α) .
  • Toxicology : Screen for hepatotoxicity (ALT/AST levels) and hematological changes in repeat-dose studies .

How do researchers resolve discrepancies in reported synthetic protocols (e.g., solvent choices)?

  • Solvent compatibility : Test DMF vs. ethanol in parallel reactions; DMF improves yield by 15% but requires rigorous drying .
  • Catalyst optimization : Compare K₂CO₃ (higher yield) vs. NaHCO₃ (lower cost) in alkylation steps .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated piperazine derivatives) and adjust stoichiometry .

What analytical methods quantify the compound in biological matrices during pharmacokinetic studies?

  • LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions (e.g., m/z 459.57 → 312.2) .
  • Sample preparation : Protein precipitation with acetonitrile (recovery >85%) or SPE for plasma/brain homogenates .
  • Validation : Meet FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and LLOQ (1 ng/mL) .

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